molecular formula C20H10Cl4N4O2 B287713 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone

4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone

Cat. No. B287713
M. Wt: 480.1 g/mol
InChI Key: PDFJMNASZOMHAL-UHFFFAOYSA-N
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Description

4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone, also known as DCPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. DCPP belongs to the class of pyridazinone derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has also been found to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and prostate cancer cells.

Advantages and Limitations for Lab Experiments

4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It also exhibits a wide range of biological activities, making it a versatile tool for scientific research. However, 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent. Another area of interest is its potential as an anti-cancer agent. Studies are needed to determine its efficacy and safety in vivo. Additionally, further studies are needed to explore its potential as a tool for studying the role of COX-2 and other enzymes in the inflammatory response.

Synthesis Methods

4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone can be synthesized through a multi-step process that involves the condensation of 2,4-dichlorophenol with benzaldehyde to form 2,4-dichloro-6-benzylphenol. This intermediate is then reacted with ethyl cyanoacetate to form 2,4-dichloro-6-benzylphenyl-3-cyanoacrylate. The final step involves the cyclization of the cyanoacrylate intermediate with hydrazine hydrate to form 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone.

Scientific Research Applications

4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

Product Name

4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone

Molecular Formula

C20H10Cl4N4O2

Molecular Weight

480.1 g/mol

IUPAC Name

4,5-dichloro-2-[6-(2,4-dichlorophenoxy)-2-phenylpyrimidin-4-yl]pyridazin-3-one

InChI

InChI=1S/C20H10Cl4N4O2/c21-12-6-7-15(13(22)8-12)30-17-9-16(28-20(29)18(24)14(23)10-25-28)26-19(27-17)11-4-2-1-3-5-11/h1-10H

InChI Key

PDFJMNASZOMHAL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=C(C=C(C=C3)Cl)Cl)N4C(=O)C(=C(C=N4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=C(C=C(C=C3)Cl)Cl)N4C(=O)C(=C(C=N4)Cl)Cl

Origin of Product

United States

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